molecular formula C2HIN2S B6616909 4-iodo-1,2,3-thiadiazole CAS No. 2387240-72-2

4-iodo-1,2,3-thiadiazole

Cat. No. B6616909
CAS RN: 2387240-72-2
M. Wt: 212.01 g/mol
InChI Key: PTWXVRMLJYGIPN-UHFFFAOYSA-N
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Description

4-Iodo-1,2,3-thiadiazole (4-ITD) is a heterocyclic compound that has been extensively studied due to its broad range of applications in the fields of chemistry and biochemistry. 4-ITD is a five-membered ring structure containing one nitrogen and four carbon atoms. It is a highly versatile compound due to its unique structure, which is capable of forming strong covalent bonds with different molecules. 4-ITD has been used in the synthesis of drugs, in the production of dyes, and in the study of biochemical and physiological processes.

Scientific Research Applications

4-iodo-1,2,3-thiadiazole has been extensively studied for its potential applications in the fields of chemistry and biochemistry. In the field of chemistry, 4-iodo-1,2,3-thiadiazole has been used in the synthesis of drugs, in the production of dyes, and in the study of organic reactions. In the field of biochemistry, 4-iodo-1,2,3-thiadiazole has been used in the study of biochemical and physiological processes, such as enzyme activity, protein folding, and signal transduction. 4-iodo-1,2,3-thiadiazole has also been used in the study of the structure and function of biological macromolecules, such as DNA and RNA.

Mechanism of Action

The mechanism of action of 4-iodo-1,2,3-thiadiazole is not fully understood. However, it is believed that 4-iodo-1,2,3-thiadiazole acts as an inhibitor of enzymes and other proteins by forming strong covalent bonds with their active sites. 4-iodo-1,2,3-thiadiazole is also believed to interact with the DNA and RNA of cells, which can lead to changes in gene expression and cellular metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-iodo-1,2,3-thiadiazole are not fully understood. However, it is believed that 4-iodo-1,2,3-thiadiazole can act as an inhibitor of enzymes and other proteins, which can lead to changes in the rate of biochemical reactions and physiological processes. 4-iodo-1,2,3-thiadiazole has also been shown to interact with the DNA and RNA of cells, which can lead to changes in gene expression and cellular metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 4-iodo-1,2,3-thiadiazole in laboratory experiments are that it is a highly versatile compound with a wide range of applications. 4-iodo-1,2,3-thiadiazole is also relatively inexpensive and easy to synthesize. However, there are some limitations to using 4-iodo-1,2,3-thiadiazole in laboratory experiments. For example, 4-iodo-1,2,3-thiadiazole is a highly reactive compound and can interact with other molecules, which can lead to unexpected results. Additionally, 4-iodo-1,2,3-thiadiazole can be toxic to cells and can interfere with the normal functioning of enzymes and other proteins.

Future Directions

The future directions for 4-iodo-1,2,3-thiadiazole research include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of chemistry and biochemistry. Additionally, further research is needed to explore the potential toxicity of 4-iodo-1,2,3-thiadiazole and to develop methods for its safe and effective use in laboratory experiments. Finally, further research is needed to explore the potential applications of 4-iodo-1,2,3-thiadiazole in the development of new drugs and other therapeutic agents.

Synthesis Methods

The synthesis of 4-iodo-1,2,3-thiadiazole is typically accomplished through a two-step process. The first step involves the reaction of an alkyl halide with a thiourea or thioureylene derivative in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of a thiourea-substituted alkyl halide. The second step involves the reaction of the thiourea-substituted alkyl halide with an iodine-containing compound, such as an iodide or an iodate. This reaction results in the formation of 4-iodo-1,2,3-thiadiazole.

properties

IUPAC Name

4-iodothiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HIN2S/c3-2-1-6-5-4-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWXVRMLJYGIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HIN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1,2,3-thiadiazole

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